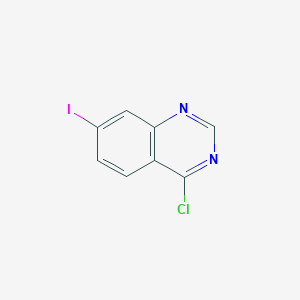

4-Chloro-7-iodoquinazoline

Vue d'ensemble

Description

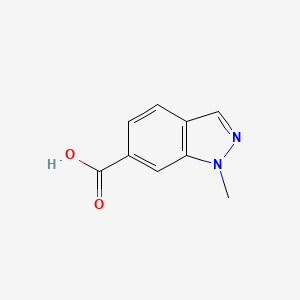

4-Chloro-7-iodoquinazoline is a halogenated quinazoline derivative, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss 4-chloro-7-iodoquinazoline, they do provide insights into the chemical properties and biological activities of related chloro- and iodo- substituted quinazolines, which can be extrapolated to understand the potential characteristics of 4-chloro-7-iodoquinazoline.

Synthesis Analysis

The synthesis of halogenated quinazolines typically involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination . For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Similarly, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines were synthesized by diazotization of appropriate halogen-substituted 4-aminoquinolines followed by coupling with dimethylamine .

Molecular Structure Analysis

The molecular structure of halogenated quinazolines is characterized by the presence of halogen atoms, which can significantly influence the compound's electronic properties and biological activity. For instance, the presence of a 7-chloro group in the 4-aminoquinoline ring is crucial for inhibiting beta-hematin formation, a process necessary for the antiplasmodial activity of antimalarials . X-ray crystallography of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed an orthorhombic crystal system with specific space group parameters .

Chemical Reactions Analysis

The reactivity of halogenated quinazolines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine led to the formation of 7-chloroquinoline-1,2,3-triazoyl carboxamides . The introduction of halogen atoms can also enhance the binding affinity of these compounds to biological targets, such as melanin .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinazolines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of halogen atoms can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, have been studied using density functional theory calculations for related compounds . These properties are essential for understanding the interaction of these compounds with biological targets and their potential as pharmacological agents.

Applications De Recherche Scientifique

Application 1: Metal-Catalyzed Cross-Coupling Reactions

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .

- Methods of Application : The application involves the use of palladium catalyst, CuI as a co-catalyst and NEt3 as a base in DMF to afford the 4-alkynylquinazolines as scaffolds for potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .

- Results or Outcomes : The application of these methods on halogenated quinazolin-4-ones and their quinazolines generates novel polysubstituted derivatives .

Application 2: Synthesis of Anticancer Agents

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .

- Methods of Application : The synthesis involves microwave-mediated N-arylation of 4-chloroquinazolines in THF/H2O, which rapidly and efficiently affords a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .

- Results or Outcomes : Preliminary screening of the synthesized compounds against tumor cells (HCT-116 and T98G) showed promising antiproliferative properties .

Application 3: Synthesis of Ghrelin Receptor and Vasopressin V1b Receptor Antagonists

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used in the synthesis of 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which are ghrelin receptor and vasopressin V1b receptor antagonists .

- Methods of Application : The application involves the Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .

- Results or Outcomes : The synthesized compounds were found to be ghrelin receptor and vasopressin V1b receptor antagonists .

Application 4: Synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used in the synthesis of 4-alkynylquinazolines, which serve as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .

- Methods of Application : The application involves the alkynylation of 4-chloro-6,7-dimethoxyquinazoline with various terminal alkynes in the presence of a palladium catalyst, CuI as a co-catalyst and NEt3 as a base in DMF .

- Results or Outcomes : The synthesized 4-alkynylquinazolines serve as scaffolds for potent EGFR tyrosine kinase inhibitors .

Application 5: Synthesis of Aurora A Inhibitors

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used in the synthesis of 6-alkynylated 4-aminoquinazolines, which serve as selective inhibitors of Aurora A .

- Methods of Application : The application involves the alkynylation of 4-chloro-6,7-dimethoxyquinazoline with various terminal alkynes in the presence of a palladium catalyst, CuI as a co-catalyst and NEt3 as a base in DMF .

- Results or Outcomes : The synthesized 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A .

Application 6: Synthesis of ErbB2 Angiogenesis Inhibitors

- Summary of the Application : 4-Chloro-7-iodoquinazoline is used in the synthesis of 4-anilinoquinazoline derivatives, which are selective ErbB2 angiogenesis inhibitors under investigation for the treatment of breast, ovarian and other types of cancer .

- Methods of Application : The application involves the N-arylation of 4-chloroquinazolines in THF/H2O, which rapidly and efficiently affords a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .

- Results or Outcomes : The synthesized 4-anilinoquinazoline derivatives are under investigation for the treatment of breast, ovarian and other types of cancer .

Safety And Hazards

While specific safety data for 4-Chloro-7-iodoquinazoline was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

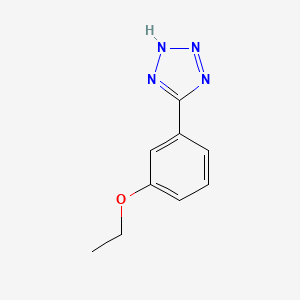

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-iodoquinazoline | |

CAS RN |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

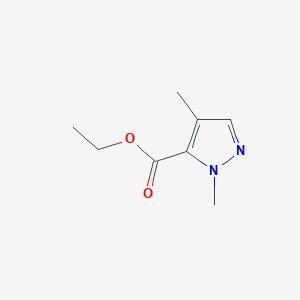

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

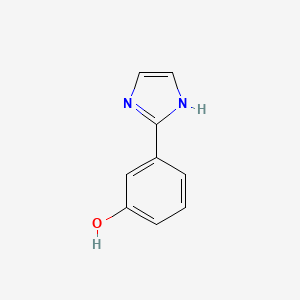

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)